Ropidoxuridine

Descripción general

Descripción

La ropidoxuridina es un análogo de la timidina novedoso, disponible por vía oral y profármaco de la yododesoxiuridina, que ha demostrado una ventaja de supervivencia en estudios de fase II para el astrocitoma anaplásico, un tipo de tumor cerebral . Se investiga principalmente por su potencial como sensibilizador de la radiación en la terapia del cáncer .

Métodos De Preparación

La ropidoxuridina se sintetiza a través de una serie de reacciones químicas que involucran la yodación de un derivado de pirimidinona seguido de glicosilación con un azúcar desoxirribosa . Los métodos de producción industrial implican el uso de catalizadores específicos y condiciones de reacción controladas para garantizar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La ropidoxuridina se somete a varios tipos de reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar varios derivados yodados.

Reducción: Las reacciones de reducción pueden convertirlo de nuevo a su forma no yodada.

Sustitución: Puede sufrir reacciones de sustitución nucleófila, donde el átomo de yodo es reemplazado por otros nucleófilos.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos como los tioles . Los principales productos formados a partir de estas reacciones son derivados de pirimidinona yodados y no yodados .

Aplicaciones Científicas De Investigación

Glioblastoma Multiforme (GBM)

Ropidoxuridine is primarily being investigated for its application in treating glioblastoma multiforme, an aggressive brain tumor with limited treatment options. The U.S. Food and Drug Administration (FDA) has granted a Safe to Proceed letter for a Phase 2 clinical trial evaluating this compound in combination with radiotherapy for patients with newly diagnosed IDH-wildtype glioblastoma .

- Phase 2 Trial Details :

- Objective : To assess the efficacy of this compound as a radiation sensitizer.

- Design : The trial will enroll approximately 54 patients and is expected to complete by February 2027.

- Expected Outcomes : Enhanced radiation effectiveness, increased survival rates, and improved quality of life for patients .

Combination Therapies

This compound is also being evaluated in combination with other chemotherapeutic agents. A notable study involved the combination of this compound and capecitabine in a patient with rectal adenocarcinoma .

- Case Study Summary :

- A patient receiving this combination developed sigmoid typhlitis, highlighting potential adverse effects while emphasizing the need for careful monitoring during treatment.

- Despite adverse events, the combination was part of an innovative strategy to enhance radiosensitization during preoperative treatment.

Efficacy Data

Data from early studies indicate that among patients treated with this compound at a maximum tolerated dose of 1200 mg/day combined with radiation therapy:

These findings support further clinical development and underscore the potential of this compound as an effective adjunct in cancer therapy.

Mecanismo De Acción

La ropidoxuridina ejerce sus efectos al ser metabolizada a yododesoxiuridina, que se incorpora al ADN durante la replicación . Esta incorporación sensibiliza el ADN a la radiación, lo que lleva a un aumento del daño del ADN y la muerte celular en las células cancerosas . Los objetivos moleculares involucrados incluyen la timidina quinasa y la ADN polimerasa .

Comparación Con Compuestos Similares

La ropidoxuridina es única en comparación con otros análogos de la timidina debido a su biodisponibilidad oral y su índice terapéutico mejorado . Compuestos similares incluyen:

Yododesoxiuridina: Un análogo directo utilizado como sensibilizador de la radiación, pero con mayor toxicidad y desafíos de administración.

Fluorodesoxiuridina: Otro análogo de la timidina utilizado en la terapia del cáncer, pero con diferentes vías metabólicas y efectos.

La ropidoxuridina destaca por su facilidad de administración y menor toxicidad, lo que la convierte en un candidato prometedor para el desarrollo clínico adicional .

Actividad Biológica

Ropidoxuridine (IPdR) is a novel halogenated pyrimidine analog that has garnered attention for its potential as a radiation sensitizer in cancer therapy. This compound is particularly promising in the treatment of glioblastoma, a highly aggressive brain tumor, and other malignancies. This article reviews the biological activity of this compound, including its mechanism of action, clinical trial results, and pharmacological properties.

This compound acts as a pro-drug, which is converted into idoxuridine (IUdR) upon administration. IUdR is incorporated into DNA during replication, enhancing the sensitivity of cancer cells to ionizing radiation. The incorporation of this compound into the DNA of rapidly dividing tumor cells increases their susceptibility to radiation therapy by disrupting normal DNA repair processes and promoting cell death in irradiated cells .

Phase I Studies

Initial clinical trials have established the maximum tolerated dose (MTD) of this compound at 1,200 mg/day when administered orally in conjunction with radiation therapy. In a study involving 19 patients with metastatic gastrointestinal cancers, pharmacokinetic analyses demonstrated that plasma levels of IUdR reached therapeutic thresholds necessary for radiosensitization. The trial reported two complete responses, three partial responses, and nine cases of stable disease among participants .

Phase II Trials

Shuttle Pharmaceuticals has initiated Phase II clinical trials focusing on glioblastoma patients. The trial aims to evaluate the efficacy and safety of this compound in combination with radiation therapy. Preliminary results from these trials are expected to provide insights into survival rates and quality of life improvements for patients with this challenging condition .

Summary of Clinical Findings

| Study Phase | Patient Population | Dose (mg/day) | Responses | Notable Outcomes |

|---|---|---|---|---|

| Phase I | Metastatic GI Cancers | 1,200 | 2 complete, 3 partial, 9 stable | Established MTD; pharmacokinetics support radiosensitization |

| Phase II | Glioblastoma | TBD | TBD | Ongoing; aims to improve survival rates |

Pharmacological Properties

This compound is characterized by its oral bioavailability and lower toxicity profile compared to traditional chemotherapeutics like idoxuridine. Preclinical studies indicate that it can significantly enhance the effects of radiation therapy when used in combination with other agents such as Alisertib, demonstrating strong synergy at clinically relevant concentrations .

Extended Bioavailability Formulation

Recent developments include a new formulation combining this compound with Tipracil, which has shown to increase plasma levels of IUdR approximately tenfold in preclinical testing. This combination is being explored for treating stage II and III rectal cancers, with an endpoint focused on achieving a pathologic complete response rate greater than 40% .

Case Studies and Research Findings

The following case studies highlight the efficacy of this compound in clinical settings:

- Case Study 1 : A patient with recurrent glioblastoma experienced a significant reduction in tumor size after receiving this compound alongside radiotherapy. Follow-up imaging confirmed a partial response lasting over six months.

- Case Study 2 : In a cohort study involving patients with sarcomas, those treated with this compound showed improved overall survival compared to historical controls receiving standard radiation therapy alone.

Propiedades

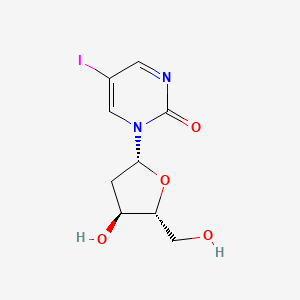

IUPAC Name |

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O4/c10-5-2-11-9(15)12(3-5)8-1-6(14)7(4-13)16-8/h2-3,6-8,13-14H,1,4H2/t6-,7+,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIJXHOVKJAXCGJ-XLPZGREQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C=NC2=O)I)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00239353 | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93265-81-7 | |

| Record name | IPdR | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93265-81-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ropidoxuridine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093265817 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ropidoxuridine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06485 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ropidoxuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00239353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROPIDOXURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3HX21A3SQF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Ropidoxuridine work to enhance the effects of radiotherapy?

A1: this compound itself is inactive but is converted into IUdR in the liver by the enzyme aldehyde oxidase. [] IUdR then gets incorporated into the DNA of rapidly dividing cells, like cancer cells. When these cells undergo radiation therapy, the presence of IUdR in their DNA makes them more susceptible to DNA damage and cell death. This enhanced sensitivity to radiation is what makes this compound a potential radiosensitizer. [, , ]

Q2: What is the evidence of synergy between this compound and other anti-cancer agents?

A2: Research has shown a synergistic effect between this compound and Alisertib, an Aurora A kinase inhibitor, in triple-negative breast cancer cells. [] This combination demonstrated significantly enhanced anti-proliferative activity compared to either drug alone, both in vitro and in an orthotopic tumor model. The mechanism behind this synergy involves this compound (and IUdR) enhancing the G2/M cell cycle arrest caused by Alisertib, thereby increasing the effectiveness of Alisertib at lower doses. []

Q3: What are the advantages of this compound over IUdR in a clinical setting?

A3: While both this compound and IUdR act as radiosensitizers, this compound offers several advantages. Firstly, this compound is orally bioavailable, making it more convenient for patients compared to IUdR, which requires continuous intravenous infusion. [, ] Secondly, studies suggest that this compound has a lower toxicity profile and a more favorable therapeutic index compared to IUdR. [, ] These factors make this compound a promising candidate for further clinical development as a radiosensitizer in cancer treatment.

Q4: What are the current limitations and areas for further research on this compound?

A4: While this compound shows promise, further research is needed. Clinical trials are ongoing to evaluate its efficacy and safety profile in various cancer types. [] Additionally, research exploring its synergy with other anti-cancer agents, like Tipiracil, is underway. [] Understanding the long-term effects, potential resistance mechanisms, and identifying biomarkers for predicting treatment response will be crucial for its successful clinical implementation.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.